molecular formula C18H14N2O5 B5718188 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

Cat. No.: B5718188
M. Wt: 338.3 g/mol
InChI Key: CCPGHCPTIBIHOY-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a synthetic compound featuring two distinct structural motifs:

  • A 1,3-benzodioxole moiety linked via a methyl group to the nitrogen of an acetamide.
  • A 1,3-dioxo-2,3-dihydro-1H-isoindole (phthalimide) group attached to the acetamide’s carbonyl carbon.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-16(19-8-11-5-6-14-15(7-11)25-10-24-14)9-20-17(22)12-3-1-2-4-13(12)18(20)23/h1-7H,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPGHCPTIBIHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the bond between the benzodioxole and isoindole moieties . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The isoindole moiety can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the isoindole moiety can produce dihydroisoindoles.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₇N₃O₅
  • Molecular Weight : 353.34 g/mol
  • CAS Number : 1351834-37-1

Its structure features a benzodioxole moiety linked to an isoindole derivative, which contributes to its biological activity.

Antioxidant Activity

Research indicates that derivatives of isoindole compounds exhibit antioxidant properties. The interaction with key molecular targets such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide may reduce oxidative stress in cells .

Neuroprotective Effects

Studies have shown that compounds similar to this one can penetrate the blood-brain barrier (BBB), making them potential candidates for treating neurodegenerative diseases. Their ability to modulate inflammatory pathways via NF-kB inhibition may provide protective effects against neurodegeneration .

Anti-Cancer Properties

Preliminary studies have indicated that isoindole derivatives can inhibit cancer cell proliferation. The compound's structural features may allow it to bind to specific receptors involved in tumor growth regulation. In vitro assays have demonstrated its effectiveness against various cancer cell lines .

Case Study 1: Neuroprotective Effects in Animal Models

In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests a potential role in managing Alzheimer's disease symptoms .

Case Study 2: Anti-Cancer Activity

A series of experiments were conducted on human cancer cell lines where the compound showed significant cytotoxic effects. The results indicated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Mechanism of Action

Comparison with Similar Compounds

Example: (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate (4a)

  • Structure : Isoindole dione core esterified with a benzoyl group.
  • Properties :
    • Melting point: 149–151°C
    • Synthesis: High-yield (78%) esterification using acetic acid as a solvent .
  • Comparison : Unlike the target compound, 4a features an ester linkage instead of an acetamide. Esters generally exhibit lower hydrolytic stability compared to amides, making the target compound more suitable for environments requiring prolonged stability .

Example: N-(2-Benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide (13b)

  • Structure : Isoindole dione linked to a substituted phenylacetamide.
  • Properties :
    • Molecular weight: 429.5 g/mol
    • Synthesis: Catalytic hydrogenation and chromatography for purity .
  • The hydroxyethoxy chain in 13b may improve aqueous solubility, a feature absent in the target compound .

Benzodioxole-Containing Acetamides

Example: N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide

  • Structure: Benzodioxole fused with a thiazolidinone ring and chloroacetamide.
  • Comparison: The thiazolidinone moiety diversifies reactivity but may increase metabolic instability. The target compound’s isoindole dione group offers a planar, rigid structure, favoring π-π stacking interactions in biological targets .

Hybrid Benzodioxole-Isoindole Derivatives

Example: N-(BENZO[D][1,3]DIOXOL-5-YL)-2-(2-(2,3-DIOXOINDOLIN-1-YL)-N-(4-FLUOROBENZYL)ACETAMIDO)-2-(1H-INDOL-3-YL)ACETAMIDE

  • Structure: Combines benzodioxole, isoindolinone, and indole groups.
  • Properties: Molecular weight: Not reported. Applications: Potential use in multi-target drug design due to diverse pharmacophores .
  • Comparison : The fluorobenzyl and indole substituents in this compound introduce halogen bonding and aromatic interactions, whereas the target compound’s simpler structure may offer better synthetic accessibility .

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound C₁₈H₁₄N₂O₅ 338.3 Not reported Benzodioxole methyl, isoindole dione -
(1,3-Dioxoisoindol-2-yl)methyl benzoate (4a) C₁₆H₁₁NO₄ 281.3 149–151 Isoindole dione ester
N-(2-Benzyl-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide (13b) C₂₅H₂₃N₃O₄ 429.5 Not reported Hydroxyethoxy chain, benzyl substituent
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide C₁₅H₁₃ClN₂O₅S 368.8 Not reported Thiazolidinone, chloroacetamide

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis requires multi-step protocols with precise control of temperature, pH, and solvent selection. For example:

  • Step 1 : Coupling reactions using agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds.
  • Step 2 : Purification via column chromatography or recrystallization using solvents such as DMF/acetic acid mixtures to isolate intermediates .
  • Step 3 : Final purification via HPLC to achieve >95% purity, monitored by TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .
    • Key Tools : NMR (¹H/¹³C), MS (ESI-TOF), and IR spectroscopy to confirm structural integrity .

Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., DMSO-d₆) to resolve peaks for benzodioxole (δ 5.9–6.1 ppm) and isoindole-dione (δ 7.5–8.2 ppm) protons .
  • Mass Spectrometry (MS) : ESI-TOF MS provides exact mass confirmation (e.g., calculated [M+H]⁺: 368.79; observed: 368.82) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>98%) .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • pH-Dependent Stability : Test in acidic (pH 3.0) and alkaline (pH 9.0) conditions to identify hydrolytic vulnerabilities (e.g., amide bond cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays with positive controls) .
  • Structural Analog Analysis : Synthesize derivatives with modifications to the benzodioxole or isoindole moieties to isolate pharmacophore contributions .
  • Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or HDAC enzymes) and validate with SPR (surface plasmon resonance) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve yields by 15–20% .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproduct formation .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust parameters in real time .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Systematic Substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to the benzodioxole ring and evaluate changes in bioactivity .
  • In Vitro Profiling : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) and compare EC₅₀ values to establish SAR trends .
  • QSAR Modeling : Use Schrödinger’s Maestro to correlate molecular descriptors (e.g., logP, polar surface area) with activity data .

Q. What computational methods predict the compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Glide or GOLD to simulate binding to receptors (e.g., serotonin transporters). Validate with MM/GBSA free-energy calculations .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in Desmond to assess binding stability and identify key residues (e.g., hydrogen bonds with Lys123) .
  • Pharmacophore Mapping : Generate 3D pharmacophore models using Phase (Schrödinger) to guide lead optimization .

Data Contradiction Analysis

Q. How should discrepancies in metabolic stability data between in vitro and in vivo studies be addressed?

  • Methodological Answer :

  • Cross-Validation : Compare liver microsome stability (in vitro) with pharmacokinetic data from rodent models (in vivo). Adjust for species-specific cytochrome P450 activity .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites and correlate with instability hotspots (e.g., isoindole-dione oxidation) .
  • Proteomic Binding Assays : Perform SPR or ITC to assess serum protein binding, which may reduce free compound availability in vivo .

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